L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine

Description

Primary Structure Analysis

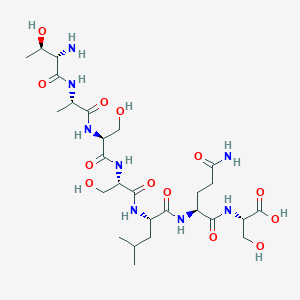

The primary structure of this compound is defined by its linear sequence of seven amino acids: threonine (Thr), alanine (Ala), serine (Ser), serine (Ser), leucine (Leu), glutamine (Gln), and serine (Ser). Using one-letter abbreviations, this corresponds to T-A-S-S-L-Q-S . The molecular formula is $$ \text{C}{27}\text{H}{47}\text{N}7\text{O}{17} $$, with a calculated molecular weight of 692.71 Da .

Amino acid composition analysis reveals three serine residues (42.86% of total residues), alongside single occurrences of threonine, alanine, leucine, and glutamine. This composition directly influences physicochemical properties, such as hydrophilicity, due to the prevalence of polar side chains. The theoretical isoelectric point (pI) of 6.015 reflects the balance between acidic (glutamic acid side chains) and basic (arginine/lysine absence) groups.

| Property | Value |

|---|---|

| Molecular Weight | 692.71 Da |

| Isoelectric Point (pI) | 6.015 |

| Serine Content | 3 residues (42.86%) |

The methodology for determining composition involves hydrolysis followed by mass spectrometry or chromatographic separation, as demonstrated in analogous heptapeptide studies. For TASSLQS, manual calculations using residue-specific molecular weights confirm the dominance of serine in its primary structure.

Secondary and Tertiary Structural Features

Secondary structure predictions for TASSLQS suggest a flexible conformation due to its high serine content. Serine’s hydroxyl group facilitates hydrogen bonding, potentially stabilizing beta-turn or random coil structures in aqueous environments. Cryo-electron microscopy (cryo-EM) studies of the SLC15A4 transporter, which incorporates TASSLQS, reveal an outward-facing conformation critical for substrate binding and transport. This conformation allows the peptide to interact with cytosolic adapter proteins, such as TASL, through its N-terminal helical domain.

Tertiary interactions are limited by the absence of cysteine residues, precluding disulfide bridge formation. Instead, hydrophobic interactions between leucine and alanine residues may contribute to structural stability. Molecular dynamics simulations of similar peptides indicate that serine-rich regions adopt dynamic conformations, enabling adaptability in protein-protein interactions.

Comparative Analysis With Related Heptapeptide Sequences

Comparative analysis highlights functional and structural distinctions between TASSLQS and other heptapeptides. For example:

- His-Tag Sequences : Peptides like His-His-His-His-His-His (six histidine residues) exhibit strong metal-ion affinity for purification purposes. In contrast, TASSLQS lacks histidine but contains glutamine, which may mediate specific hydrogen-bonding interactions in transporter proteins.

- Phosphorylation Motifs : Sequences such as Leu-Val-Met-Pro-Ser-Phosphate include post-translational modifications absent in TASSLQS. The serine residues in TASSLQS, however, remain unmodified, emphasizing its role in structural scaffolding rather than signaling modulation.

- Immune Signaling Peptides : SLC15A4’s TASSLQS domain recruits TASL to activate interferon regulatory factor 5 (IRF5), a mechanism not observed in non-scaffolding heptapeptides like those in SLC15A3.

| Heptapeptide | Key Features | Biological Role |

|---|---|---|

| TASSLQS | High serine content, no disulfide bonds | Substrate transport, scaffolding |

| His-His-His-His-His-His | Metal-ion binding | Protein purification |

| Leu-Val-Met-Pro-Ser-Phosphate | Phosphorylation site | Cell signaling regulation |

These comparisons underscore TASSLQS’s unique adaptability in both transport and immune signaling contexts, driven by its primary sequence and dynamic conformation.

Properties

CAS No. |

722474-23-9 |

|---|---|

Molecular Formula |

C27H48N8O13 |

Molecular Weight |

692.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C27H48N8O13/c1-11(2)7-15(23(43)31-14(5-6-19(28)40)22(42)35-18(10-38)27(47)48)32-24(44)17(9-37)34-25(45)16(8-36)33-21(41)12(3)30-26(46)20(29)13(4)39/h11-18,20,36-39H,5-10,29H2,1-4H3,(H2,28,40)(H,30,46)(H,31,43)(H,32,44)(H,33,41)(H,34,45)(H,35,42)(H,47,48)/t12-,13+,14-,15-,16-,17-,18-,20-/m0/s1 |

InChI Key |

YAPXJTCTDDEVDR-NAOHXADGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural cellular machinery.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and threonine.

Reduction: This can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid analogs and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can break disulfide bonds to yield free thiols.

Scientific Research Applications

L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and the specific targets involved.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: Calculated as C₂₇H₄₈N₈O₁₃ (summing constituent amino acids and accounting for peptide bond dehydration).

- Molecular Weight : Approximately 693 Da (derived from theoretical calculations).

Comparison with Similar Compounds

The following table compares L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine with structurally related peptides from the evidence.

Key Findings:

Sequence Complexity: The target peptide is shorter and simpler compared to ’s 11-residue peptide and ’s Caerulein analog, which include tryptophan (Trp), lysine (Lys), and sulfur-containing residues .

Functional Residues :

- The glutamine (Gln) in the target may confer hydrogen-bonding capacity, similar to ’s Gln residue, which could aid in receptor interactions .

- Serine repeats (Ser-Ser) in the target resemble phosphorylation motifs in signaling peptides, though this is speculative without experimental data.

Molecular Weight and Stability :

- The target’s lower molecular weight (~693 Da) suggests faster metabolic clearance compared to ’s peptide (1245 Da) .

- ’s Caerulein analog includes sulfated tyrosine, enhancing its stability and hormonal activity—a feature absent in the target .

Structural Contrasts :

- The target is strictly linear, unlike ’s peptides, which feature acylated lysine and complex branching .

Research Implications

- Target Peptide : Requires further studies to confirm bioactivity, particularly its interaction with proteases or cellular receptors.

- Comparative Advantages : Shorter peptides like the target may offer synthetic ease but could lack the specificity of larger, modified analogs (e.g., –4) .

Biological Activity

L-Threonyl-L-alanyl-L-seryl-L-seryl-L-leucyl-L-glutaminyl-L-serine is a complex peptide composed of several amino acids. Its biological activity is of significant interest in various fields, particularly in neurobiology and cellular metabolism. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure and Properties

The compound's molecular formula is , indicating a large and complex structure that can interact with multiple biological pathways. The arrangement of amino acids within the peptide chain suggests potential roles in protein synthesis, neurotransmission, and cellular signaling.

-

Neuroprotective Effects :

- L-threonine and its derivatives are known to influence neurotransmitter systems, particularly through the activation of glycine receptors. This activation leads to hyperpolarization of neurons, reducing excitability and potentially protecting against neurotoxicity (Wang et al., 2010; Sun et al., 2014).

-

Cell Proliferation and Repair :

- Amino acids like L-serine, a component of the compound, are essential for cell proliferation and development. They contribute to the synthesis of sphingolipids and other critical molecules in the central nervous system (Metcalf et al., 2018).

-

Anti-inflammatory Properties :

- The compound may modulate inflammatory responses by influencing microglial activation states. It has been suggested that L-serine can shift microglial cells towards a reparative M2 phenotype, enhancing their ability to clear debris and produce anti-inflammatory factors (Levine et al., 2017).

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Neurodegenerative Diseases : Research indicates that supplementation with L-serine can improve outcomes in models of neurodegenerative diseases such as Alzheimer's disease (AD). In animal studies, L-serine treatment resulted in reduced amyloid-beta production and improved cognitive performance in memory tests (Zhai et al., 2015; Levine et al., 2017).

- Traumatic Brain Injury : In models of traumatic brain injury, L-serine has been shown to mitigate damage by reducing inflammation and promoting neuronal survival (Wang et al., 2019).

- Clinical Applications : Clinical trials have explored the use of L-serine in conditions like amyotrophic lateral sclerosis (ALS), where it has demonstrated safety and potential benefits in slowing disease progression (Levine et al., 2017).

Data Table: Summary of Research Findings

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Wang et al. (2019) | Mice with white matter injury | 114 mg/kg | Reduced inflammation, promoted oligodendrocyte proliferation |

| Levine et al. (2017) | ALS patients | 0.5-15 g/day | Safe; potential to slow progression |

| Zhai et al. (2015) | Traumatic brain injury model | Not specified | Improved neuronal survival, reduced apoptosis |

Case Studies

-

Case Study on Neuroprotection :

A study involving mice subjected to induced white matter injury showed that administration of L-serine significantly improved outcomes related to neuronal integrity and function. The treatment led to increased oligodendrocyte proliferation and remyelination processes. -

Clinical Trial for ALS :

In a randomized controlled trial involving ALS patients, participants receiving L-serine demonstrated improved muscle strength and slower decline in function compared to the control group, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.